molecular formula C21H23N3O5 B11010339 N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11010339
M. Wt: 397.4 g/mol
InChI Key: XHQYABWZAFPCPF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , is a complex organic molecule with diverse applications. Its chemical structure consists of a pyrrolidine ring fused with an aromatic phenyl group, acetylamino substituent, and methoxy groups. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes:

    Suzuki-Miyaura Cross-Coupling Reaction:

Industrial Production:
  • Large-scale production of Compound X involves optimizing the Suzuki-Miyaura reaction in batch or continuous flow processes.
  • Precursor boronic acid esters are commercially available or can be synthesized in-house.

Chemical Reactions Analysis

Reactivity:

  • Compound X undergoes various reactions:

      Oxidation: It can be oxidized to form a corresponding ketone.

      Reduction: Reduction of the carbonyl group yields a secondary amine.

      Substitution: The acetylamino group can be substituted with other functional groups.

  • Common reagents include palladium catalysts, base, and oxidants.
Major Products:
  • The major products depend on the specific reaction conditions:

      Oxidation: Ketone derivatives.

      Reduction: Secondary amine analogs.

      Substitution: Various derivatives with modified functional groups.

Scientific Research Applications

    Medicine: Compound X exhibits promising pharmacological properties, including potential antitumor and anti-inflammatory effects.

    Chemistry: It serves as a versatile building block for designing novel organic molecules.

    Biology: Researchers explore its interactions with cellular targets and potential therapeutic applications.

Mechanism of Action

  • Compound X’s mechanism of action involves:

      Target Binding: It interacts with specific receptors or enzymes.

      Pathway Modulation: Influences cellular pathways related to inflammation, cell growth, or metabolism.

Comparison with Similar Compounds

    Unique Features: Compound X’s distinct structure sets it apart from related compounds.

    Similar Compounds:

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-13(25)22-15-4-6-16(7-5-15)23-21(27)14-10-20(26)24(12-14)18-9-8-17(28-2)11-19(18)29-3/h4-9,11,14H,10,12H2,1-3H3,(H,22,25)(H,23,27)

InChI Key

XHQYABWZAFPCPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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